2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid
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Overview
Description
2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid is a specialized compound used primarily in proteomics research. It is known for its unique structure, which includes a cyclohexylcarbonyl group attached to an amino acid backbone. The molecular formula of this compound is C12H21NO3, and it has a molecular weight of 227.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid typically involves the reaction of cyclohexylcarbonyl chloride with an amino acid derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming new amide or ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the cyclohexylcarbonyl group, which can form hydrogen bonds and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
L-Valine, N-(cyclohexylcarbonyl)-: A similar compound with a slightly different structure.
2-(Cyclohexanecarboxamido)-3-Methylbutanoic acid: Another related compound with similar properties.
Uniqueness: 2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to interact with proteins and enzymes makes it valuable in various research applications .
Properties
IUPAC Name |
2-(cyclohexanecarbonylamino)-3-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLGNAIAXWHHNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387982 |
Source
|
Record name | N-(Cyclohexanecarbonyl)valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118528-57-7 |
Source
|
Record name | N-(Cyclohexanecarbonyl)valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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